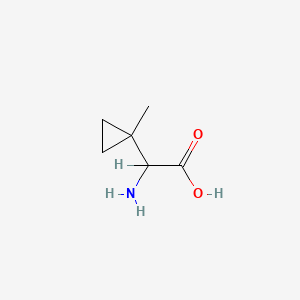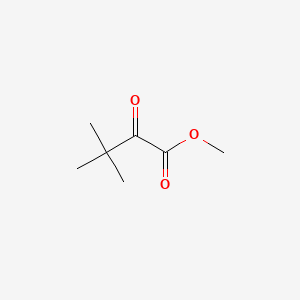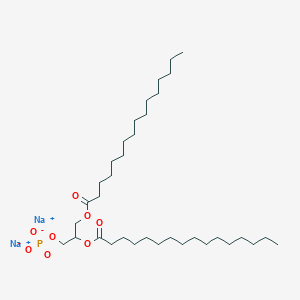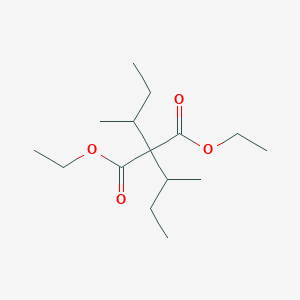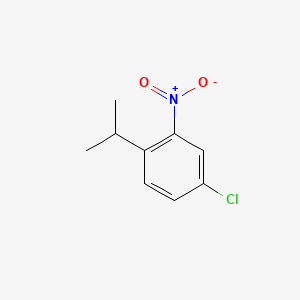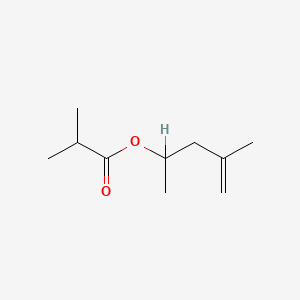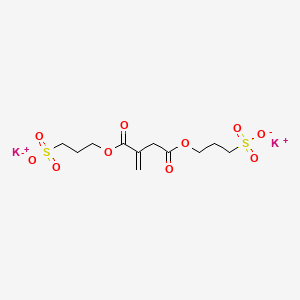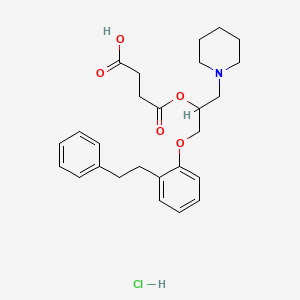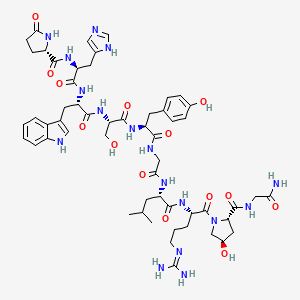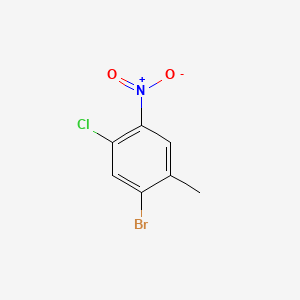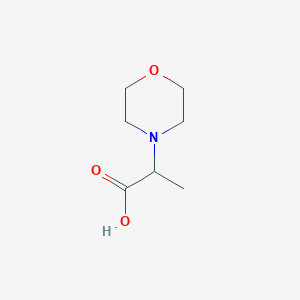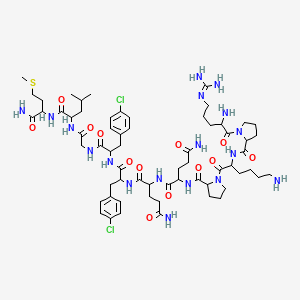![molecular formula C14H18O3 B1608951 Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate CAS No. 54957-66-3](/img/structure/B1608951.png)
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate
Übersicht
Beschreibung
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate, also known as IPPP, is a synthetic compound that belongs to the class of ketones. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Diffractometric Characterization of Polymorphism
Polymorphism in ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate derivatives presents significant challenges in analytical and physical characterization due to the subtle structural differences between polymorphic forms. Vogt et al. (2013) utilized a combination of spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), to study two polymorphic forms of an investigational pharmaceutical compound related to ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate. Their research highlights the complexity of distinguishing between polymorphs that exhibit very similar spectra and diffraction patterns, emphasizing the importance of advanced analytical methods in the study of polymorphic pharmaceutical substances Vogt, Williams, Johnson, & Copley, 2013.
Enantioselective Synthesis and Resolution
The synthesis and resolution of enantiomerically pure compounds are critical in pharmaceutical research due to the different biological activities exhibited by different enantiomers. Fadnavis, Radhika, and Devi (2006) demonstrated an efficient approach for obtaining enantiomerically pure 3-amino-3-phenyl-1-propanol, a compound structurally similar to ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate, via enzymatic resolution. Their methodology involves the use of immobilized penicillin G acylase, showcasing the potential of biocatalysis in the enantioselective synthesis of pharmaceutical intermediates Fadnavis, Radhika, & Devi, 2006.
Novel Hybrid Scaffolds for Urease Inhibition
In the quest for novel therapeutic agents, the design and synthesis of new chemical entities are paramount. Nazir et al. (2018) explored the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, starting from precursors like ethyl 4-(1H-indol-3-yl)butanoate. Their study not only provides insight into the synthetic strategies for creating complex molecules from simpler building blocks like ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate but also highlights the potential of these novel compounds as potent urease inhibitors, opening avenues for their application in drug discovery Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018.
Eigenschaften
IUPAC Name |
ethyl 3-oxo-3-(4-propan-2-ylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZYAOSIMPAQNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374809 | |
| Record name | ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |
CAS RN |
54957-66-3 | |
| Record name | ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



